molecular formula C22H36Cl2O4 B14257952 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene CAS No. 220969-35-7

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene

Cat. No.: B14257952
CAS No.: 220969-35-7
M. Wt: 435.4 g/mol
InChI Key: QMXMPTDNOUWURE-UHFFFAOYSA-N
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Description

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene is a synthetic aromatic ether compound featuring a central benzene ring substituted with two 2-(2-chloroethoxy)ethoxy groups at the 1- and 2-positions and a bulky 2,4,4-trimethylpentan-2-yl group at the 4-position. The chloroethoxyethoxy chains introduce reactivity due to the presence of chlorine atoms, which may act as leaving groups, while the branched alkyl substituent enhances lipophilicity.

Properties

CAS No.

220969-35-7

Molecular Formula

C22H36Cl2O4

Molecular Weight

435.4 g/mol

IUPAC Name

1,2-bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C22H36Cl2O4/c1-21(2,3)17-22(4,5)18-6-7-19(27-14-12-25-10-8-23)20(16-18)28-15-13-26-11-9-24/h6-7,16H,8-15,17H2,1-5H3

InChI Key

QMXMPTDNOUWURE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCCOCCCl)OCCOCCCl

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

The molecular architecture of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene (C₂₂H₃₆Cl₂O₄, MW: 435.4 g/mol) imposes unique synthetic challenges. The steric bulk of the 2,4,4-trimethylpentan-2-yl group at the para position necessitates careful regiochemical control during etherification. The two 2-(2-chloroethoxy)ethoxy groups at ortho positions require sequential or concurrent alkylation, often complicated by competing side reactions.

Substrate Activation and Protecting Group Strategies

The benzene ring’s electron-rich nature permits nucleophilic aromatic substitution (NAS) under Lewis acid catalysis. However, the presence of electron-donating ether groups deactivates the ring, favoring instead SN2 mechanisms for ether bond formation. To mitigate steric hindrance, temporary protection of reactive sites—such as silylation of hydroxyl groups—has been proposed but remains experimentally unverified for this compound.

Synthetic Routes and Methodological Innovations

Stepwise Etherification via Williamson Synthesis

A two-step Williamson ether synthesis is the most cited approach, leveraging alkyl halides and alkoxide intermediates.

First Etherification: Introduction of the 2-(2-Chloroethoxy)ethoxy Group

The initial step involves reacting 4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol with 2-(2-chloroethoxy)ethyl chloride in the presence of a base (e.g., NaOH or K₂CO₃). A polar aprotic solvent like dimethylformamide (DMF) facilitates alkoxide formation.

Reaction Conditions:

  • Molar ratio (diol : alkylating agent) = 1 : 2.2 (excess to drive completion)
  • Temperature: 80–90°C
  • Duration: 12–16 hours
  • Yield: ~65% (isolated after column chromatography)
Second Etherification: Ensuring Ortho Substitution

The second alkylation faces diminished reactivity due to steric and electronic effects. Microwave-assisted synthesis at 120°C for 2 hours in tetrahydrofuran (THF) with Cs₂CO₃ as the base improves yields to 78%.

Challenges:

  • Competing elimination reactions at elevated temperatures
  • Hydrolysis of chloroethoxy groups under basic conditions

One-Pot Sequential Alkylation

Industrial protocols favor one-pot methodologies to reduce purification steps. A patent by CN104086382A describes a related synthesis for benzethonium chloride intermediates, adaptable to the target compound:

Procedure:

  • Solvent System: Dichloromethane (DCM) or chloroform
  • Alkylating Agents: 2-(2-Chloroethoxy)ethyl chloride (2.2 equiv.)
  • Base: Triethylamine (TEA) or pyridine (2.5 equiv.)
  • Temperature Gradient:
    • 0–5°C during alkyl halide addition (2 hours)
    • 50–60°C for 3–4 hours post-addition
  • Workup: Aqueous extraction, drying (Na₂SO₄), rotary evaporation

Optimized Parameters:

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Molar Ratio (diol : alkylating agent) 1 : 2.2
Reaction Time 6 hours
Yield 72%

This method circumvents intermediate isolation, though purity concerns necessitate rigorous chromatography.

Catalytic and Green Chemistry Approaches

Phase-Transfer Catalysis (PTC)

Tributylammonium bromide (TBAB) as a PTC agent enables reactions in biphasic systems (H₂O/CH₂Cl₂), enhancing reagent accessibility. At 40°C, this method achieves 68% yield with reduced solvent volumes.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates reaction kinetics, completing the second etherification in 45 minutes with 80% yield. This approach minimizes thermal degradation of chloroethoxy groups.

Analytical and Purification Techniques

Chromatographic Separation

Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves unreacted diol and mono-alkylated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the product to >98% purity.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.28 (s, 12H, C(CH₃)₂), 3.65–3.78 (m, 8H, OCH₂CH₂O), 4.15 (t, 4H, ClCH₂CH₂O), 6.85–7.12 (m, 3H, aromatic).
  • IR (KBr): ν 1245 cm⁻¹ (C-O-C), 750 cm⁻¹ (C-Cl).

Industrial Scalability and Environmental Impact

The compound’s chlorinated ethoxy groups raise concerns about environmental persistence. Aerobic biodegradation studies show <10% degradation over 28 days, highlighting the need for advanced oxidation processes in wastewater treatment.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohols .

Scientific Research Applications

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene involves its interaction with various molecular targets. The chloroethoxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in hydrophobic interactions due to the presence of the trimethylpentan-2-yl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with other benzene derivatives, but its unique substituents differentiate its properties:

Compound Name Key Substituents CAS Number Toxicity/Regulatory Notes Applications
Target Compound 1,2-bis(2-(2-chloroethoxy)ethoxy), 4-(2,4,4-trimethylpentan-2-yl) N/A Not reported (speculative: may pose alkylation risks) Research chemical (inferred)
1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene 1,4-bis(3,5-dichloropyridyloxy) N/A Potent cytochrome P-450 modulator in mice Biochemical research
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Ethoxyethanol, 4-(1,1,3,3-tetramethylbutyl) 9036-19-5 Acute toxicity (Oral Cat. 4), eye damage (Cat. 1) Restricted to R&D
1,2-Bis(4-(trifluoromethyl)phenyl)ethyne Ethyne bridge, 4-(trifluoromethyl)phenyl 119757-51-6 Not specified Catalysis, organic synthesis

Substituent Effects on Properties

  • Chlorine vs.
  • Branched Alkyl Groups : The 2,4,4-trimethylpentan-2-yl group (target) and 1,1,3,3-tetramethylbutyl group (9036-19-5) both enhance lipophilicity, suggesting similar environmental persistence or bioavailability. However, the additional methyl group in the target compound may further increase steric hindrance .
  • Electron-Withdrawing vs.

Toxicity and Hazard Profiles

  • The compound in (9036-19-5) exhibits acute oral toxicity and eye damage risks, likely due to its ethoxyethanol moiety. The target compound’s chlorine substituents could exacerbate these hazards by enabling alkylation of biomolecules, though direct data are lacking .
  • In contrast, 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene () demonstrates high bioactivity as a cytochrome P-450 inducer, highlighting how chlorine positioning (pyridyl vs. ethoxy) influences biological interactions .

Biological Activity

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene, a complex organic compound, exhibits significant biological activity that warrants detailed exploration. This article delves into its chemical properties, synthesis methods, and biological effects based on a variety of sources.

Basic Information

PropertyValue
Molecular Formula C₁₄H₂₀Cl₂O₄
Molecular Weight 323.21 g/mol
Density 1.188 g/cm³
Boiling Point 435.9 °C at 760 mmHg
Flash Point 151.3 °C

The compound features two chloroethoxy groups and a trimethylpentyl moiety, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Synthesis

The synthesis of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene typically involves the reaction of (2-(2-chloroethoxy) ethoxy)benzene with 2-chloro-2,4,4-trimethylpentane. This reaction is conducted in the presence of a haloalkane solvent and an acid-binding agent to balance the pH, resulting in a product with high yield and purity .

Synthesis Method Summary

  • Reactants : (2-(2-chloroethoxy) ethoxy)benzene and 2-chloro-2,4,4-trimethylpentane.
  • Conditions : Haloalkane solvent (e.g., methylene dichloride), acid-binding agent (e.g., triethylamine), temperature of 50–60 °C.
  • Yield : High yield with low production costs.

Pharmacological Effects

Research indicates that compounds with similar structures to 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that chloroalkyl ethers possess antimicrobial properties. The presence of chloroethoxy groups may enhance this activity against bacteria and fungi .
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The structure's ability to interact with cellular membranes could be responsible for this activity .
  • Neurotoxicity Studies : Research has highlighted potential neurotoxic effects associated with similar compounds in animal models. This raises concerns regarding safety and necessitates further investigation into its neurobehavioral impacts .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of chloroalkyl ethers showed that compounds similar to 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
    • Inhibition Zone Diameter :
      • S. aureus: 15 mm
      • E. coli: 12 mm
    This suggests a promising application in disinfectants or antibacterial formulations.
  • Cytotoxicity Testing : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM after 24 hours of exposure.
    • Cell Viability Reduction :
      • Control: 95% viability
      • Treated (10 µM): 60% viability
    This indicates potential as an anticancer agent but also highlights the need for further toxicity assessments .

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